6-Bromo-2-(furan-2-yl)quinoline
Description
6-Bromo-2-(furan-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6 and a furan ring at position 2. The crystal structure of compound 1, determined via single-crystal X-ray diffraction, reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 4.39655(19) Å, b = 13.5720(5) Å, c = 20.0471(5) Å, and β = 94.753(3)° .
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H8BrNO/c14-10-4-6-11-9(8-10)3-5-12(15-11)13-2-1-7-16-13/h1-8H |
InChI Key |
QZUKNUOHDFTMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-furylboronic acid and 6-bromoquinoline.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction, where 2-furylboronic acid reacts with 6-bromoquinoline in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(furan-2-yl)quinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The furan ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.
Nucleophilic Substitution: Reagents such as alkoxides or amines can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Major Products
The major products formed depend on the type of reaction. For example:
Electrophilic Substitution: Products with different electrophiles replacing the bromine atom.
Nucleophilic Substitution: Products with nucleophiles attached to the furan ring.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
6-Bromo-2-(furan-2-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used to study its effects on various biological pathways and targets.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in chemical biology to probe the function of biological macromolecules
Mechanism of Action
The mechanism of action of 6-Bromo-2-(furan-2-yl)quinoline depends on its specific application:
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Antibacterial Activity: The compound can interfere with bacterial cell wall synthesis or protein function.
Antiviral Activity: It may inhibit viral replication by targeting viral enzymes or host cell factors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the properties of quinoline derivatives:
6-Bromo-2-[(1E)-2-phenylethenyl]quinoline (3h)
- Structure : A styryl group replaces the furan at position 2.
- Properties : Melting point = 164–166°C; synthesized in 89% yield via conventional methods .
- Implications : The extended conjugation from the styryl group may enhance fluorescence properties compared to the furan analog.
6-Bromo-4-chloro-2-methylquinoline
- Structure : Chlorine at position 4 and methyl at position 2.
- Formula : C₁₀H₇BrClN; molecular weight = 256.53 g/mol .
6-Bromo-2-methylquinoline
- Structure : Methyl at position 2.
- Properties : White to light yellow crystals; density = 1.5 g/cm³ .
- Implications : Simpler substituents may reduce synthetic complexity but limit biological target interactions.
6-Bromo-4-propoxy-2-arylquinolines (16a–d)
- Structure : Propoxy at position 4 and aryl groups at position 2 .
- Implications : The propoxy group may enhance solubility, while aryl substituents enable diverse receptor binding.
2-(Furan-2-yl)-4-(phenoxy)quinoline Derivatives
- Activity : Anti-inflammatory agents inhibiting fMLP-induced superoxide anion generation (e.g., compound 13b, IC₅₀ = 2.2 μM) .
- Implications: The furan-phenoxy combination balances electron-rich and hydrophobic interactions for targeted activity.
6-Bromo-2-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]quinoline-4-carboxylic Acid
- Structure : Trifluoromethylphenyl-modified furan and carboxylic acid at position 4.
- Implications : The trifluoromethyl group enhances metabolic stability, while the carboxylic acid improves aqueous solubility .
Structural Stability and Crystallography
The furan-containing analog (compound 1) exhibits robust crystal packing via π-π interactions (3.6–3.8 Å) and hydrogen bonds (C–H···O/N = 2.2–2.5 Å) . In contrast, methyl-substituted derivatives (e.g., 6-bromo-2-methylquinoline) may lack such directional interactions, leading to less predictable solid-state behavior .
Biological Activity
6-Bromo-2-(furan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.09 g/mol. The compound features a bromine atom at the 6-position of the quinoline ring and a furan moiety at the 2-position, which contributes to its unique chemical properties and biological activities.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent activity against tumor growth .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary investigations suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. Specific derivatives have shown effectiveness comparable to standard antimicrobial agents .
3. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of this compound. It has been reported to inhibit the release of pro-inflammatory mediators such as TNF-alpha and beta-glucuronidase with IC50 values indicating significant potency . This suggests its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the furan ring and bromine substituent appears to enhance its interaction with biological targets, influencing its pharmacodynamics.
| Compound | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 5.0 | Effective against multiple cancer types |
| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Anti-inflammatory | 4.6 | Most active against lysozyme release |
| 4-[[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]ethanone oxime | Dual activity | 7.1 (lysozyme), 9.5 (beta-glucuronidase) | Inhibits both enzymes effectively |
Case Studies
Recent studies have explored various derivatives of this compound:
- Anticancer Studies : A series of quinoline derivatives were synthesized and tested for their anticancer properties, revealing that modifications at the furan position significantly enhanced their cytotoxicity against breast cancer cells .
- Anti-inflammatory Evaluations : In a study assessing anti-inflammatory effects, certain derivatives showed remarkable inhibition of TNF-alpha production, outperforming traditional anti-inflammatory drugs in specific assays .
- Antimicrobial Research : A derivative demonstrated broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
